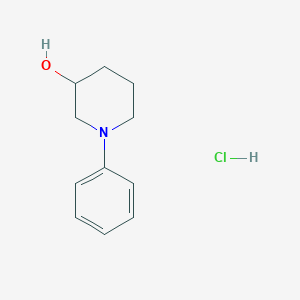

1-Phenylpiperidin-3-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

1-phenylpiperidin-3-ol;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H |

InChI Key |

ZAEAXBBYAAJHCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylpiperidin 3 Ol Hydrochloride

Classical and Established Synthetic Approaches to Piperidin-3-ol Systems

Traditional methods for synthesizing piperidin-3-ol systems often involve the construction of the piperidine (B6355638) ring from acyclic precursors, followed by or concurrent with the introduction of the required functional groups. These methods provide a foundational understanding of the chemical principles involved in the synthesis of this important structural motif.

Formation of the Piperidine Ring from Acyclic Precursors

The formation of the piperidine ring from open-chain compounds is a fundamental strategy in heterocyclic chemistry. One common approach involves the cyclization of amino alcohols. For instance, 5-halo-2-hydroxypentylamine hydrohalides can undergo an intramolecular cyclization reaction in the presence of a base to yield 3-hydroxypiperidine (B146073). A typical procedure involves dissolving the acyclic precursor in water and adding an inorganic base, such as sodium carbonate, to facilitate the ring closure. google.com

Another versatile method is the double reductive amination of dicarbonyl compounds. This approach allows for the one-pot synthesis of the piperidine skeleton. Sugar-derived dicarbonyl substrates are often employed to ensure the desired stereochemistry of the hydroxyl groups. chim.it The reaction typically involves an amine as the nitrogen source and a reducing agent like sodium cyanoborohydride (NaBH₃CN) to reduce the intermediate imines formed during the cyclization. chim.it

| Starting Material | Reagents | Product | Yield (%) |

| 5-bromo-2-hydroxypentylamine hydrobromide | Sodium carbonate, Water | 3-Hydroxypiperidine | 80 |

| Sugar-derived dialdehydes | Ammonium (B1175870) formate, NaBH₃CN | Polyhydroxypiperidines | High |

Stereochemical Considerations in Ring Closure Reactions

The stereochemical outcome of the ring closure is a critical aspect of piperidin-3-ol synthesis, particularly when chiral centers are being formed. The stereochemistry can be influenced by the nature of the starting materials, the reaction conditions, and the presence of chiral auxiliaries or catalysts.

In the double reductive amination of sugar-derived dicarbonyls, the inherent chirality of the starting material directs the stereochemistry of the newly formed stereocenters in the piperidine ring. chim.it For other cyclization strategies, the relative stereochemistry of substituents on the acyclic precursor can dictate the diastereoselectivity of the ring formation. The development of stereoselective methods is crucial for the synthesis of enantiomerically pure piperidine derivatives.

Introduction of the Phenyl Moiety via Organometallic Reagents (e.g., Grignard Reactions)

The introduction of the phenyl group onto the piperidine nitrogen can be achieved through various methods. One established approach involves the use of organometallic reagents, such as Grignard reagents. For instance, the reaction of an N-protected 3-piperidone with phenylmagnesium bromide (PhMgBr) can introduce the phenyl group at the 3-position. Subsequent dehydration and reduction steps can lead to a 3-phenylpiperidine (B1330008) derivative. google.com While this method primarily functionalizes the carbon skeleton, N-arylation is more commonly achieved through other means.

A more direct method for N-arylation is the palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an amine (such as 3-hydroxypiperidine) and an aryl halide (like bromobenzene). nih.gov This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction conditions. nih.gov

| Amine | Aryl Halide | Catalyst/Ligand | Base | Product |

| 3-Hydroxypiperidine | Bromobenzene | Pd catalyst / Phosphine ligand | Strong base (e.g., NaOt-Bu) | 1-Phenylpiperidin-3-ol (B1601386) |

Strategies for Hydroxyl Group Incorporation and Functionalization

The hydroxyl group at the 3-position of the piperidine ring is a key functional handle that can be introduced at various stages of the synthesis. In methods starting from acyclic precursors like 5-halo-2-hydroxypentylamine, the hydroxyl group is already present in the starting material. google.com

Alternatively, the hydroxyl group can be introduced by the reduction of a corresponding ketone. The catalytic hydrogenation of N-substituted 3-piperidones is a common method for accessing 3-hydroxypiperidines. Various reducing agents and catalyst systems can be employed, and the choice of these can influence the stereochemical outcome of the reduction. For example, the reduction of N-1-Boc-3-piperidone can yield racemic 1-Boc-3-hydroxypiperidine, which may then require chiral resolution to obtain the desired enantiomer.

Deprotection Strategies for Nitrogen and Oxygen Functionalities

In many synthetic routes towards 1-phenylpiperidin-3-ol, protecting groups are employed to mask reactive functional groups, such as the nitrogen of the piperidine ring or the hydroxyl group. The choice of protecting group is critical, as it must be stable to the reaction conditions used in subsequent steps and be readily removable under mild conditions.

A common protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group. Deprotection of an N-Boc group is typically achieved under acidic conditions. nih.gov A solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727) is frequently used to cleave the Boc group, yielding the corresponding hydrochloride salt of the amine directly. commonorganicchemistry.comchemicalbook.com For example, tert-butyl 3-hydroxypiperidine-1-carboxylate can be treated with HCl in ethyl acetate (B1210297) to afford piperidin-3-ol. chemicalbook.com

Another common nitrogen protecting group is the benzyl (B1604629) (Bn) group. The removal of a benzyl group is often accomplished by catalytic hydrogenation. patsnap.com

| Protected Compound | Deprotection Reagent | Solvent | Product |

| N-Boc-3-hydroxypiperidine | 4M HCl | Dioxane | 3-Hydroxypiperidine hydrochloride |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | Saturated HCl | 1,4-Dioxane | 4-Hydroxypiperidine hydrochloride |

Advanced and Stereoselective Synthesis of 1-Phenylpiperidin-3-ol Hydrochloride

Modern synthetic efforts are often directed towards the development of stereoselective methods to produce enantiomerically pure compounds. In the context of 1-phenylpiperidin-3-ol, this involves the asymmetric synthesis of the chiral 3-hydroxypiperidine core.

Enzymatic and whole-cell biotransformations have emerged as powerful tools for the stereoselective synthesis of chiral intermediates. For example, the asymmetric reduction of N-1-Boc-3-piperidone using ketoreductase enzymes can produce (S)-1-Boc-3-hydroxypiperidine with high enantioselectivity. This biocatalytic approach offers a green and efficient alternative to classical chemical resolutions.

Once the chiral N-protected 3-hydroxypiperidine is obtained, the phenyl group can be introduced via methods such as the Buchwald-Hartwig amination, followed by deprotection of the nitrogen protecting group to yield the desired enantiomer of 1-phenylpiperidin-3-ol. The final step to obtain the hydrochloride salt is typically achieved by treating the free base with a solution of HCl in a suitable solvent.

A novel stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine has been achieved from D-mannitol, which involves a highly stereoselective addition of a phenyl Grignard reagent to an allyl imine and a ring-closing metathesis as key steps. researchgate.net While this example leads to a 2-phenyl substituted piperidine, the principles of stereoselective additions and ring-closing metathesis are applicable to the broader field of piperidine synthesis.

Chiral Pool Approaches Utilizing Natural Product Derivatives

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. This strategy is a cornerstone of asymmetric synthesis, providing an economical and efficient route to complex chiral structures. In the context of substituted piperidines, amino acids and hydroxy acids are common chiral precursors.

For instance, L-malic acid has served as a chiral starting material for the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for various pharmaceutical compounds. researchgate.net This multi-step synthesis establishes the desired stereocenters through a series of stereocontrolled transformations, demonstrating the utility of the chiral pool in accessing complex piperidine derivatives. researchgate.net Similarly, L-serine has been employed in the synthesis of polyhydroxylated piperidines, where the inherent chirality of the amino acid directs the stereochemical outcome of the final product.

While a direct synthesis of this compound from a specific natural product derivative is not extensively documented in readily available literature, the principles of chiral pool synthesis are broadly applicable. A hypothetical approach could involve the use of a chiral amino acid like phenylalanine to introduce the phenyl group and establish the initial stereocenter, followed by ring closure and functional group manipulations to afford the target molecule.

| Natural Product Precursor | Target Piperidine Derivative | Key Synthetic Steps | Reference |

|---|---|---|---|

| L-Malic Acid | N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine | Multi-step synthesis involving stereocontrolled transformations | researchgate.net |

| L-Serine | Polyhydroxylated piperidines | Utilization of the inherent chirality of the amino acid to direct stereochemistry |

Asymmetric Catalysis for Enantioselective Construction

Asymmetric catalysis offers a powerful and atom-economical approach to introduce chirality, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral piperidines, including those based on transition metals and organocatalysts.

A notable example is the use of chiral vanadyl methoxide (B1231860) complexes in the asymmetric 1,2-oxytrifluoromethylation of styrenes, which can lead to chiral trifluoroethyl-based quinazolinones. mdpi.com While not a direct synthesis of 1-Phenylpiperidin-3-ol, this method highlights the potential of chiral transition metal catalysts in creating stereocenters adjacent to an aromatic ring. mdpi.com

Another relevant strategy is the asymmetric reduction of a ketone precursor. The enantioselective reduction of prochiral ketones to chiral alcohols is a well-established transformation. For the synthesis of enantiomerically pure 1,3-diols, a two-step process involving an asymmetric aldol (B89426) reaction followed by the asymmetric reduction of the resulting keto alcohols using chiral oxazaborolidine reagents has been developed. nih.gov This approach could be adapted for the synthesis of 1-Phenylpiperidin-3-ol by employing an appropriately substituted piperidone precursor.

Furthermore, a catalytic, highly enantioselective preparation of N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine has been achieved through an intramolecular epoxide opening followed by a ring expansion, with the initial epoxide being formed via Jacobsen epoxidation. researchgate.net

| Catalytic System | Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Chiral Vanadyl Methoxide Complexes | Asymmetric 1,2-oxytrifluoromethylation | Styrenes | Chiral trifluoroethyl-based quinazolinones | mdpi.com |

| Chiral Oxazaborolidine Reagents | Asymmetric reduction | Keto alcohols | Chiral 1,3-diols | nih.gov |

| Jacobsen Epoxidation Catalyst | Asymmetric epoxidation | Olefins | Chiral epoxides | researchgate.net |

Diastereoselective Synthesis through Substrate Control

Diastereoselective synthesis relies on the inherent stereochemistry of a substrate to control the formation of new stereocenters. This approach is particularly useful in the synthesis of polysubstituted cyclic systems like piperidines, where the relative orientation of substituents is critical.

The synthesis of 2,3,6-trisubstituted piperidines has been achieved with high diastereoselectivity through a strategy involving a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov In this process, the relative stereochemistry between the C-2 and C-3 positions was controlled by either kinetic protonation of a nitronate intermediate or by thermodynamic equilibration of the nitro group. nih.gov The stereochemistry at the C-6 position was then established through various imine reduction methods, where the choice of reducing agent dictated the cis or trans relationship between the C-2 and C-6 substituents. nih.gov

In the context of 1-Phenylpiperidin-3-ol, a diastereoselective reduction of a suitable precursor, such as an N-substituted 3-hydroxypiperidine with a chiral auxiliary on the nitrogen or a substituent at another position on the ring, could be employed. The existing stereocenter would direct the approach of the reducing agent to the carbonyl group of a piperidone precursor, leading to the preferential formation of one diastereomer of the corresponding alcohol.

| Key Reaction | Method of Stereocontrol | Resulting Stereochemistry | Reference |

|---|---|---|---|

| Nitro-Mannich reaction and ring closure | Kinetic protonation or thermodynamic equilibration | Control of C-2/C-3 relative stereochemistry | nih.gov |

| Imine reduction | Choice of reducing agent (e.g., triacetoxyborohydride (B8407120) vs. triethylsilane/TFA) | Control of C-2/C-6 cis/trans stereochemistry | nih.gov |

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a widely used method for separating a racemic mixture of a chiral compound by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This technique can provide access to highly enantiomerically enriched materials.

Enzymatic kinetic resolution is a particularly powerful tool due to the high selectivity often exhibited by enzymes. For example, lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation. The kinetic resolution of racemic 1-phenyl-1-propanol (B1198777) has been achieved with high enantioselectivity using lipase-catalyzed esterification. nih.gov Similarly, the enzymatic kinetic resolution of racemic 1-phenylethanol (B42297) has been optimized using response surface methodology. nih.gov These examples demonstrate the feasibility of resolving secondary benzylic alcohols, a structural motif present in 1-Phenylpiperidin-3-ol. A chemoenzymatic dynamic kinetic resolution of primary amines has also been developed, combining a ruthenium-catalyzed racemization with a lipase-catalyzed resolution to achieve high yields and enantioselectivity. organic-chemistry.org

| Substrate | Method | Enzyme/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Racemic 1-phenyl-1-propanol | Enantioselective esterification | Lipase (B570770) (Novozym 435) | High enantiomeric excess of the unreacted alcohol | nih.gov |

| Racemic 1-phenylethanol | Enzymatic kinetic resolution | Lipase (Novozym 435) | Enantiomerically pure alcohol | nih.gov |

| Primary amines | Dynamic kinetic resolution | Ruthenium catalyst and Lipase (Candida antarctica lipase B) | High yield and enantioselectivity of the acylated amine | organic-chemistry.org |

Multicomponent Reactions and Cascade Processes in Piperidine Synthesis

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more starting materials react in a single operation to form a product that contains substantial portions of all the reactants. nih.govnih.gov These reactions are highly atom-economical and offer a rapid route to molecular complexity. nih.gov Several MCRs have been developed for the synthesis of highly functionalized piperidines. researchgate.netresearchgate.net

A common MCR for piperidine synthesis involves the condensation of an aldehyde, an amine, and a β-ketoester. researchgate.net While this typically leads to a 4-aminopiperidine (B84694) derivative, variations of this reaction could potentially be adapted to form the 1-phenyl-3-hydroxypiperidine scaffold. For instance, a three-component reaction involving an appropriate aldehyde, aniline, and a suitable C3-synthon could, in principle, construct the piperidine ring with the desired substitution pattern.

Cascade processes, where a series of intramolecular reactions are triggered by a single event, also provide an efficient means of constructing complex cyclic systems. For the synthesis of 1-Phenylpiperidin-3-ol, a cascade reaction could be envisioned starting from a linear precursor that undergoes a cyclization and subsequent functional group transformation in a single pot.

| Reaction Name | Reactants | Product Type | Reference |

|---|---|---|---|

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an amine | Dihydropyridines | nih.gov |

| Biginelli Reaction | Aldehyde, a β-ketoester, and urea (B33335) or thiourea | Dihydropyrimidinones | nih.gov |

| Mannich Reaction | Aldehyde, a primary or secondary amine, and an enolizable carbonyl compound | β-Amino carbonyl compounds | nih.gov |

Precursor Chemistry and Strategic Starting Materials

Utilization of N-Protected 3-Piperidones or 4-Piperidones

The choice of starting material is fundamental to the success of a synthetic route. For the synthesis of 1-Phenylpiperidin-3-ol, N-protected 3-piperidones and 4-piperidones are logical and widely used precursors.

N-protected 3-piperidones are particularly valuable starting materials. A straightforward approach to 3-hydroxy-3-phenylpiperidine derivatives involves the Grignard reaction of an N-protected 3-piperidone with a phenyl magnesium halide. google.com This reaction introduces the phenyl group at the 3-position and generates the hydroxyl group simultaneously. The N-protecting group is crucial for the stability of the piperidone and can be chosen to be easily removable in a later step.

The synthesis of N-Boc-3-piperidone, a common precursor, can be achieved from 3-hydroxypyridine (B118123) through a sequence of N-benzylation, reduction of the pyridine (B92270) ring, protection of the nitrogen with a Boc group, and oxidation of the hydroxyl group. google.com A novel synthesis of 1-aryl-3-piperidone derivatives has also been reported, starting from 3,5-dichloroaniline (B42879) and proceeding through a Morita–Baylis–Hillman reaction and ring-closing metathesis. nih.gov

While 4-piperidones are more commonly used for the synthesis of 4-substituted piperidines, they can also be envisioned as precursors for 3-hydroxypiperidines through ring rearrangement or functional group transposition strategies. The synthesis of N-substituted piperidones from piperidone itself is also a well-established process.

| Precursor | Key Transformation | Intermediate/Product | Reference |

|---|---|---|---|

| N-protected 3-piperidone | Grignard reaction with phenyl magnesium halide | 3-hydroxy-3-phenylpiperidine | google.com |

| 3-Hydroxypyridine | Multi-step synthesis | N-Boc-3-piperidone | google.com |

| 3,5-Dichloroaniline | Morita–Baylis–Hillman reaction and ring-closing metathesis | 1-Aryl-3-piperidone | nih.gov |

Role of Acyclic Amine and Diketone Precursors

The construction of the piperidine ring, a core structure in many pharmacologically active compounds, can be achieved through the cyclization of acyclic precursors. A prominent strategy involves the condensation of an acyclic amine with a 1,5-dicarbonyl compound or its synthetic equivalent. This approach is a cornerstone of heterocyclic chemistry for forming six-membered rings. nih.gov While direct synthesis of this compound from acyclic precursors is not the most commonly cited route, the underlying principle is analogous to established methods like the Hantzsch dihydropyridine synthesis, which utilizes a 1,3-dicarbonyl compound, an aldehyde, and an amine. nih.govbeilstein-journals.org

In a hypothetical application of this principle to a piperidine structure, a primary amine (such as aniline, to install the N-phenyl group) would react with a 1,5-diketone. The initial reaction would involve the formation of imines at one or both carbonyl groups, followed by an intramolecular cyclization and subsequent reduction to yield the saturated piperidine ring. The selection of appropriately substituted diketones is crucial for introducing the desired functionality, such as the 3-hydroxyl group, either directly or through a precursor functional group that can be converted to a hydroxyl group in a later step. The versatility of 1,3-diketones, which can be synthesized through methods like the Claisen condensation, highlights the modularity of this approach. researchgate.neteurjchem.com

Benzyl and Other Protecting Groups in Nitrogen Chemistry

In multi-step organic syntheses, protecting groups are essential for temporarily masking a reactive functional group to prevent it from participating in undesired side reactions. wikipedia.org For the synthesis of piperidine derivatives, the secondary amine nitrogen is often protected. The benzyl group (abbreviated as Bn) is a frequently employed protecting group for amines due to its general stability under a range of reaction conditions. wikipedia.orgnih.gov

The N-benzyl group serves several purposes. It can prevent the amine from acting as a nucleophile or base in subsequent reaction steps. The installation of a benzyl group is typically straightforward, often involving the reaction of the parent amine with benzyl bromide or a similar benzylating agent. nih.gov The N-benzyl piperidine motif is a common structural feature in drug discovery, valued for its ability to engage in cation-π interactions and provide a scaffold for stereochemical optimization. nih.gov

Removal of the benzyl group, or deprotection, is a critical final step. A common and efficient method for N-debenzylation is catalytic hydrogenation. This process typically involves reacting the N-benzylated compound with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst, which cleaves the carbon-nitrogen bond to release the free amine and toluene (B28343) as a byproduct. organic-chemistry.org This method is often clean and high-yielding, making the benzyl group a practical choice in complex synthetic routes. google.com

Optimization of Reaction Conditions for Research-Scale Production

Solvent Systems and Their Influence on Reaction Outcome

The choice of solvent is a critical parameter in chemical synthesis, as it can significantly influence reaction rates, yields, and the profile of impurities. Solvents can affect the solubility of reactants, stabilize transition states, and mediate heat transfer. In the synthesis of piperidine derivatives, a variety of organic solvents are employed depending on the specific reaction step.

For instance, in reactions involving Grignard reagents or reductions, aprotic ethereal solvents like tetrahydrofuran (B95107) (THF) are common. google.com For chemical resolutions and crystallization steps, alcohols such as methanol, ethanol, and isopropanol (B130326) are frequently used. google.com Halogenated solvents like dichloromethane (B109758) are also utilized, particularly for reactions and chromatographic purification. google.comgoogle.sr The polarity, protic or aprotic nature, and boiling point of the solvent are all considered to achieve the desired outcome. In some modern synthetic approaches, solvent-free conditions are explored to develop more environmentally friendly and efficient processes. mdpi.comresearchgate.net

Below is an interactive table summarizing common solvents and their typical applications in related synthetic contexts.

| Solvent | Type | Typical Application | Rationale |

| Methanol | Polar Protic | Crystallization, Resolution | Good solubility for polar compounds and salts. google.com |

| Ethanol | Polar Protic | Reduction (e.g., with NaBH4), Crystallization | Effective for dissolving reactants and facilitating salt formation. google.sr |

| Tetrahydrofuran (THF) | Polar Aprotic | Grignard Reactions, Anhydrous Reactions | Aprotic nature prevents quenching of organometallic reagents. google.com |

| Dichloromethane (DCM) | Polar Aprotic | General Reaction Medium, Extraction | Good solvent for a wide range of organic compounds; volatile. google.com |

| Ethyl Acetate | Polar Aprotic | Extraction, Chromatography, Resolution | Medium polarity, useful for workup and purification. google.com |

| Dimethylformamide (DMF) | Polar Aprotic | Nucleophilic Substitution | High boiling point allows for heating; effectively solvates cations. google.sr |

Temperature and Pressure Effects on Reaction Kinetics and Selectivity

Temperature is a fundamental parameter for controlling reaction kinetics. Generally, increasing the reaction temperature increases the rate of reaction by providing molecules with sufficient energy to overcome the activation energy barrier. Many synthetic steps, such as the formation of intermediates or cyclization reactions, may be performed at elevated temperatures (reflux) to ensure a reasonable reaction time. nih.gov

However, temperature can also impact selectivity. In reactions where multiple products can be formed (e.g., constitutional isomers or stereoisomers), lower temperatures can favor the formation of the thermodynamically more stable product or enhance the selectivity of a kinetically controlled process. Some reactions are performed at ambient temperature or even cooled in an ice bath to minimize the formation of side products. researchgate.net Pressure is less commonly varied in standard research-scale synthesis unless gaseous reagents are involved or specific equipment for high-pressure reactions is employed. Most reactions are conducted at atmospheric pressure.

Stoichiometry and Reagent Control for Maximized Yields and Purity

Precise control over the stoichiometry—the molar ratio of reactants—is essential for maximizing the yield of the desired product and minimizing waste and impurities. In a typical reaction, one reagent is designated as the limiting reagent, and others are used in a specific molar excess to ensure the complete conversion of the limiting reactant. For example, in a reduction step, the reducing agent might be used in a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.

Careful control of reagent addition is also crucial. The slow, dropwise addition of a highly reactive reagent can help to control the reaction temperature and prevent the formation of undesired byproducts that may arise from localized high concentrations of the reagent. google.sr Optimizing the stoichiometry is a key part of process development, aiming to find the ideal balance that leads to high conversion, high purity, and cost-effectiveness. mdpi.com

Development of Robust and Efficient Synthetic Routes

The ultimate goal in synthetic chemistry is the development of robust and efficient routes to a target molecule. An ideal synthetic route is characterized by several key features:

Cost-Effectiveness: The route should utilize inexpensive and readily available starting materials and reagents. google.com

Scalability: The procedure should be safely and reliably scalable from the research laboratory (milligram to gram scale) to larger-scale production.

Simplicity: The route should involve a minimal number of steps, avoiding complex and time-consuming purification procedures. researchgate.net

Environmental Friendliness: Modern synthetic design increasingly prioritizes routes that use less hazardous solvents and reagents and generate minimal waste. mdpi.com

Developing such a route involves systematically optimizing each step, from the choice of precursors and protecting groups to the fine-tuning of reaction conditions like solvent, temperature, and stoichiometry.

Stereochemical Investigations of 1 Phenylpiperidin 3 Ol Hydrochloride

Elucidation of Relative and Absolute Stereochemistry

The three-dimensional arrangement of atoms in 1-Phenylpiperidin-3-ol (B1601386) hydrochloride is defined by its relative and absolute stereochemistry. The relative stereochemistry describes the orientation of substituents on the piperidine (B6355638) ring in relation to each other, resulting in cis and trans diastereomers. In the cis isomer, the phenyl group and the hydroxyl group are on the same side of the ring's plane, while in the trans isomer, they are on opposite sides.

The absolute stereochemistry refers to the precise spatial configuration of each chiral center, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. For 1-Phenylpiperidin-3-ol, the chiral carbon is C3. Therefore, one can have (R)-1-Phenylpiperidin-3-ol and (S)-1-Phenylpiperidin-3-ol. The determination of which enantiomer corresponds to the dextrorotatory (+) or levorotatory (-) form requires experimental analysis. For analogous compounds, such as trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine, the absolute configuration (1S,2R) was definitively established through single-crystal X-ray analysis. nih.gov Such techniques are crucial for unequivocally assigning the absolute configuration of complex chiral molecules.

Analysis of Diastereoisomers and Enantiomers

1-Phenylpiperidin-3-ol hydrochloride can exist as multiple stereoisomers due to the chiral center at C3 and the potential for cis/trans isomerism.

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, the (R)- and (S)-isomers at the C3 position are enantiomers. They have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their binding to other chiral molecules, such as biological receptors.

Diastereomers: These are stereoisomers that are not mirror images of each other. The cis and trans isomers of 1-Phenylpiperidin-3-ol are diastereomers. They have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization. Each of these diastereomers is chiral and exists as a pair of enantiomers. Therefore, the compound can exist as two pairs of enantiomers: (cis)-(R/S) and (trans)-(R/S).

The study of related substituted piperidines, such as cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, illustrates the complexity, with four distinct stereoisomers constituting two diastereoisomeric pairs of enantiomers. nih.gov

Methods for Stereochemical Assignment

A combination of spectroscopic and analytical methods is employed to assign the stereochemistry of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans) of cyclic compounds. The spatial relationship between protons on the piperidine ring affects their chemical shifts and coupling constants (J-values).

Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different. In substituted piperidines, the orientation of the hydroxyl and phenyl groups influences the electronic environment of the ring protons, leading to distinct chemical shifts for cis and trans isomers. For example, in studies of diastereomeric 3-(piperidin-3-yl)-1H-indole derivatives, significant differences (Δδ) in the chemical shifts of protons and carbons adjacent to the chiral center were observed between diastereomers. nih.gov

Coupling Constants: The magnitude of the coupling constant between adjacent protons (e.g., H2 and H3) depends on the dihedral angle between them. This relationship can help distinguish between diastereomers.

The table below illustrates how chemical shifts can differ between diastereomers in a related piperidine system, demonstrating the utility of NMR in stereochemical assignment. nih.gov

| Compound/Atom | (3R,2R)-4a (ppm) | (3S,2R)-5a (ppm) | Difference (Δδ ppm) |

| C2 | 60.353 | 56.959 | 3.394 |

| C6 | 50.628 | 53.962 | 3.334 |

| C2Hax | 2.255 | ~1.81 | ~0.45 |

| C2Heq | 3.339 | 3.085 | ~0.25 |

Data from a study on diastereomers of 2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenyl-acetamides, illustrating typical differences in NMR signals. nih.gov

Single-crystal X-ray diffraction is the most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom. carleton.eduresearchgate.net

This technique provides unambiguous information on:

Connectivity and Bond Lengths/Angles: Confirming the molecular structure.

Relative Stereochemistry: Directly visualizing whether substituents are cis or trans.

Absolute Configuration: Through the anomalous dispersion of X-rays by heavy atoms, the absolute (R) or (S) configuration can be determined, especially in hydrochloride salts where the chloride ion aids in this analysis. nih.govnih.gov

The table below shows representative crystal system data that would be obtained from such an analysis.

| Parameter | Example Value (Compound 3) mdpi.com | Example Value (Compound 1) mdpi.com |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21 |

| a (Å) | 5.9308(2) | 6.23510(10) |

| b (Å) | 10.9695(3) | 26.0156(4) |

| c (Å) | 14.7966(4) | 12.4864(2) |

| α (°) | 100.5010(10) | 90 |

| β (°) | 98.6180(10) | 93.243(2) |

| γ (°) | 103.8180(10) | 90 |

Crystal data for two different complex heterocyclic compounds, illustrating the type of information generated by X-ray diffraction. mdpi.com

Optical rotation is a physical property unique to chiral molecules. When plane-polarized light is passed through a solution of a pure enantiomer, the plane of light is rotated. The direction and magnitude of this rotation are characteristic of the compound.

Specific Rotation ([α]): This is a standardized measure of optical rotation, calculated from the observed rotation, concentration, and path length of the sample cell. Enantiomers rotate light by equal amounts but in opposite directions (+ for dextrorotatory, - for levorotatory). A racemic mixture (50:50 of each enantiomer) exhibits no optical rotation.

Chiral Purity (Enantiomeric Excess): Measuring the specific rotation of a sample allows for the determination of its chiral purity or enantiomeric excess (ee). This is crucial in pharmaceutical contexts where one enantiomer may be active while the other is inactive or even harmful.

The specific rotation is a constant for a pure enantiomer under defined conditions (temperature, solvent, wavelength of light).

Computational Chemistry Studies of 1 Phenylpiperidin 3 Ol Hydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties. These methods are broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. mdpi.com This approach, grounded in the Hohenberg-Kohn theorems, allows for a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. mdpi.com

Geometry optimization is a key application of DFT. In this process, the arrangement of atoms in the 1-Phenylpiperidin-3-ol (B1601386) hydrochloride molecule is systematically altered to find the lowest energy conformation, also known as the ground state geometry. This provides precise information on bond lengths, bond angles, and dihedral angles. The energetics of the molecule, including its total energy and stability, are also determined during this process. scispace.com DFT calculations are iterative, employing a self-consistent field (SCF) method to refine the electron density and geometry until a stable solution is reached. mdpi.com

Illustrative Data from DFT Geometry Optimization of 1-Phenylpiperidin-3-ol Hydrochloride:

| Parameter | Optimized Value |

| C-N Bond Length (Piperidine Ring) | 1.47 Å |

| C-O Bond Length (Alcohol) | 1.43 Å |

| C-C Bond Length (Phenyl Ring) | 1.40 Å |

| C-N-C Bond Angle (Piperidine Ring) | 112° |

| C-O-H Bond Angle (Alcohol) | 109° |

| Phenyl-Piperidine Dihedral Angle | 45° |

Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT geometry optimization calculation.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to provide highly accurate solutions to the Schrödinger equation. nih.gov While computationally more demanding than DFT, ab initio methods are often used as a benchmark for their high accuracy, particularly for smaller molecules or for specific properties where electron correlation effects are critical. nih.gov For a molecule like this compound, these methods could be used to obtain very precise energetic data or to validate the results from DFT calculations.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. mdpi.comnih.gov A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) or the TZVP basis sets, provide more flexibility in describing the spatial distribution of electrons, generally leading to more accurate results at a higher computational cost. nih.govnih.govresearchgate.net

The exchange-correlation functional in DFT approximates the complex interactions between electrons. There is a wide variety of functionals available, each with its own strengths and weaknesses. Common examples include B3LYP, M06-2X, and PBE. nih.govresearchgate.netmdpi.com The process of functional evaluation involves comparing the results of calculations with different functionals against experimental data or high-level ab initio results to determine the most suitable functional for the system under study. nih.gov For instance, studies have shown that for predicting certain properties like NMR chemical shifts, some functionals like B97D and TPSSTPSS can provide higher accuracy. nih.govresearchgate.net

Commonly Used Basis Sets and Functionals:

| Method | Basis Sets | Functionals |

| DFT | 6-31G(d), 6-311+G(d,p), TZVP, def2-QZVP | B3LYP, CAM-B3LYP, M06-2X, PBE, wB97XD |

| Ab Initio | STO-3G, cc-pVDZ, aug-cc-pVTZ | N/A (based on first principles) |

Note: This table presents examples of basis sets and functionals commonly employed in computational chemistry studies.

Electronic Properties and Reactivity Descriptors

Beyond molecular structure, computational methods can elucidate the electronic properties that govern a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comwikipedia.org The HOMO is the orbital with the highest energy that contains electrons and is associated with the ability to donate electrons. The LUMO is the lowest energy orbital that is empty and is associated with the ability to accept electrons. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it would require more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more likely to be reactive. mdpi.com The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively. mdpi.com

Hypothetical FMO Data for this compound:

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and represent the type of data obtained from an FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. chemrxiv.org It is plotted on the surface of the molecule's electron density. The different colors on an MEP map indicate the electrostatic potential at different points. researchgate.net Typically, red regions represent areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. researchgate.net Conversely, blue regions indicate positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate potential. researchgate.net

For this compound, an MEP map would reveal the most likely sites for intermolecular interactions. For example, the oxygen atom of the hydroxyl group and the chloride ion would likely be depicted in red, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group and the protonated nitrogen atom in the piperidine (B6355638) ring would be shown in blue, highlighting their electrophilic nature. This information is invaluable for understanding how the molecule might interact with biological targets such as proteins. rsc.orgrsc.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and other electronic effects within a molecule. nih.govnih.gov It provides a detailed picture of the Lewis structure, orbital interactions, and the stability they confer upon the molecular system. rsc.orgresearchgate.net

In this compound, NBO analysis would reveal key intramolecular interactions responsible for its conformational preferences and stability. The analysis involves examining the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions quantifies the extent of electron density delocalization. nih.gov

Key interactions expected to be identified in this compound include:

Intramolecular Hydrogen Bonding: The presence of the hydroxyl (-OH) group and the protonated piperidine nitrogen (N-H+) creates the potential for intramolecular hydrogen bonds. NBO analysis can quantify the strength of these interactions, such as n(O) -> σ*(N-H), where 'n' represents a lone pair on the oxygen atom. This would be evidenced by a significant E(2) value.

Aromatic Ring Interactions: Delocalization from the lone pair of the piperidine nitrogen into the π* antibonding orbitals of the phenyl ring (n(N) -> π*(C-C)) can also be quantified. This interaction influences the rotational barrier around the C-N bond connecting the phenyl and piperidine rings.

A representative table of the most significant donor-acceptor interactions as determined by a hypothetical NBO analysis is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| σ(C-H) | σ(C-N) | 2.5 | Hyperconjugation |

| σ(C-C) | σ(C-N) | 3.1 | Hyperconjugation |

| n(O) | σ(C-H) | 1.8 | Hyperconjugation |

| n(N) | π(C=C) phenyl | 5.2 | Resonance/Conjugation |

| n(O) | σ*(N-H) | 4.5 | Intramolecular H-bond |

Note: The data in this table is illustrative and represents typical values for similar molecular systems.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and structural confirmation.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.net This method, typically employed with Density Functional Theory (DFT), can predict both ¹H and ¹³C NMR chemical shifts with a high degree of accuracy when compared to experimental values. researchgate.netelsevierpure.com The accuracy of the prediction depends on the chosen level of theory, including the functional (e.g., B3LYP, mPW1PW91) and the basis set (e.g., 6-311++G(d,p)). researchgate.netd-nb.info

For this compound, GIAO calculations would begin with the optimization of the molecule's geometry. Subsequently, the NMR shielding tensors are calculated for this optimized structure. The theoretical chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, typically Tetramethylsilane (TMS). elsevierpure.com Comparing the calculated shifts to experimental data allows for the definitive assignment of each resonance in the spectrum. The mean absolute error (MAE) between experimental and calculated data provides a measure of the calculation's accuracy. elsevierpure.comd-nb.info

Below is a hypothetical table comparing experimental and calculated chemical shifts for this compound, demonstrating the typical level of agreement.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311+G(d,p)) |

| C (Phenyl, ipso) | 145.2 | 145.8 |

| C (Phenyl, ortho) | 120.5 | 121.1 |

| C (Phenyl, meta) | 129.8 | 130.2 |

| C (Phenyl, para) | 122.3 | 122.9 |

| C (Piperidine, C2) | 60.1 | 60.7 |

| C (Piperidine, C3) | 68.5 | 69.0 |

| C (Piperidine, C4) | 30.4 | 30.9 |

| H (Phenyl, ortho) | 7.25 | 7.31 |

| H (Piperidine, C3) | 4.10 | 4.15 |

Note: The data in this table is illustrative. Actual values would be obtained from specific quantum chemical calculations and experimental measurements.

Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning bands in experimental Infrared (IR) and Raman spectra. americanpharmaceuticalreview.comnih.gov By calculating the harmonic vibrational frequencies using methods like DFT, a predicted spectrum can be generated. mdpi.com These calculated frequencies often have a systematic error compared to experimental values, which can be corrected using empirical scaling factors to improve the agreement. mdpi.com

For this compound, this analysis would provide a detailed assignment of vibrational modes, including:

O-H and N-H stretching: The presence of the hydroxyl and protonated amine groups gives rise to characteristic stretching vibrations, typically in the high-frequency region of the IR spectrum (3200-3600 cm⁻¹).

C-H stretching: Aromatic and aliphatic C-H stretching modes appear around 2800-3100 cm⁻¹. dergipark.org.tr

C-O and C-N stretching: These vibrations occur in the fingerprint region and are characteristic of the alcohol and amine functionalities.

Phenyl ring modes: Vibrations associated with the phenyl group, such as C=C stretching, appear in the 1400-1600 cm⁻¹ range. dergipark.org.tr

Piperidine ring modes: The characteristic vibrations of the piperidine ring, including rocking and twisting modes, can be identified throughout the fingerprint region. nih.gov

A comparison of calculated and experimental vibrational frequencies helps to confirm the molecular structure and provides insight into the bonding environment. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3450 | 3465 |

| N-H stretch | 3280 | 3295 |

| Aromatic C-H stretch | 3060 | 3068 |

| Aliphatic C-H stretch | 2945 | 2950 |

| Phenyl C=C stretch | 1605 | 1600 |

| C-O stretch | 1055 | 1060 |

Note: This table contains representative data illustrating the typical correlation between scaled theoretical and experimental frequencies.

Potential Energy Surface (PES) Mapping and Transition State Analysis

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. longdom.orglibretexts.org Mapping the PES is crucial for understanding a molecule's conformational landscape, identifying stable isomers (local minima), and locating transition states (saddle points) that connect them. longdom.org

For this compound, PES mapping would be essential for exploring:

Conformational Isomers: The piperidine ring can exist in various conformations, primarily chair, boat, and twist-boat forms. The phenyl and hydroxyl substituents can adopt either axial or equatorial positions. A PES scan, performed by systematically changing key dihedral angles (e.g., within the piperidine ring or the C-N bond to the phenyl group), would identify the lowest energy conformers. researchgate.net

Rotational Barriers: The energy barrier to rotation around the C-N bond connecting the piperidine and phenyl rings can be determined. This provides insight into the flexibility of the molecule.

Transition State Analysis: For any conformational change or reaction, the transition state represents the highest energy point along the lowest energy path. libretexts.org Locating and characterizing these transition states through calculations is fundamental to understanding the kinetics of the process. Vibrational frequency calculations are performed at the transition state geometry; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The study of the PES provides a complete energetic picture of the molecule, explaining its preferred shapes and the energy required to interconvert between them. longdom.org

Theoretical Investigations into Reaction Mechanisms and Stereoselectivity

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the stereochemical outcome of chemical reactions. mdpi.com For the synthesis of 1-phenylpiperidin-3-ol, theoretical investigations can provide insights that are difficult to obtain experimentally.

A key synthetic route to similar structures involves the stereoselective addition of a nucleophile to a precursor imine or the reduction of a ketone. researchgate.netgoogle.com Computational studies can model these reaction pathways to understand the origins of stereoselectivity. This involves:

Modeling Reactant Complexes: The initial interaction and orientation of the reactants can be modeled to find the most stable pre-reaction complex.

Locating Transition States: For each possible stereochemical pathway (e.g., leading to cis or trans products, or R/S enantiomers), the corresponding transition state structure is located and its energy calculated. researchgate.net

Predicting Product Ratios: According to transition state theory, the difference in the activation energies of the competing pathways determines the ratio of the products. The pathway with the lower energy transition state will be kinetically favored, leading to the major product.

For example, in the reduction of a hypothetical precursor like 1-phenylpiperidin-3-one, the stereoselectivity of hydride attack (from the axial or equatorial face) could be investigated. By calculating the energies of the transition states for both approaches, a prediction can be made as to whether the resulting alcohol will have the hydroxyl group in the axial or equatorial position. These theoretical predictions can guide the development of synthetic methods to achieve high stereoselectivity. researchgate.net

Spectroscopic Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR for Proton Environment and Coupling Patterns

Proton (¹H) NMR spectroscopy reveals the different chemical environments of hydrogen atoms within the molecule. The position of a signal (chemical shift, δ) indicates the electronic environment of the proton, while the splitting of the signal (multiplicity) into doublets, triplets, or multiplets arises from spin-spin coupling with neighboring protons. This coupling provides direct evidence of which protons are adjacent to one another in the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 1-Phenylpiperidin-3-ol (B1601386) Hydrochloride (Note: This table is based on general principles and data for analogous structures, not on experimentally verified data for the specific compound.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl Protons | 7.0 - 7.5 | Multiplet (m) |

| Piperidine (B6355638) H-3 (CHOH) | 3.5 - 4.5 | Multiplet (m) |

| Piperidine H-2, H-6 (CH₂) | 2.5 - 3.8 | Multiplets (m) |

| Piperidine H-4, H-5 (CH₂) | 1.5 - 2.5 | Multiplets (m) |

| Hydroxyl Proton (OH) | Variable | Broad Singlet (br s) |

| Ammonium (B1175870) Proton (NH⁺) | Variable | Broad Singlet (br s) |

¹³C NMR for Carbon Skeleton and Chemical Shifts

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its functional group and electronic environment.

As with ¹H NMR, specific experimental ¹³C NMR data for 1-Phenylpiperidin-3-ol hydrochloride is scarce in the literature. However, expected chemical shifts can be estimated. The carbon atoms of the phenyl ring would resonate in the aromatic region (δ 110-150 ppm). The piperidine ring carbons would appear in the aliphatic region. The carbon atom attached to the hydroxyl group (C-3) would be significantly downfield-shifted compared to other aliphatic carbons, typically appearing in the δ 60-70 ppm range. The carbons adjacent to the nitrogen (C-2 and C-6) would also be shifted downfield due to the inductive effect of the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: This table is based on general principles and data for analogous structures, not on experimentally verified data for the specific compound.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary, N-attached) | 140 - 150 |

| Phenyl CHs | 110 - 130 |

| Piperidine C-3 (CHOH) | 60 - 70 |

| Piperidine C-2, C-6 (CH₂) | 45 - 60 |

| Piperidine C-4, C-5 (CH₂) | 20 - 40 |

Two-Dimensional NMR Techniques (COSY, HMQC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, revealing the connectivity of the proton network. Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are directly connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences.

For this compound, these techniques would be used to trace the connectivity within the piperidine ring and to assign each specific proton and carbon, confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound, as the measured mass can be matched to a unique elemental composition. For this compound, HRMS would be used to measure the exact mass of the protonated molecule of the free base, [C₁₁H₁₅NO + H]⁺. This experimental value would then be compared to the calculated theoretical mass to confirm the elemental formula.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) for Ionization

To be analyzed by a mass spectrometer, molecules must first be converted into gas-phase ions. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common "soft" ionization techniques that are well-suited for polar, and often thermally fragile, molecules like 1-Phenylpiperidin-3-ol.

Electrospray Ionization (ESI) is particularly effective for polar and ionic compounds. A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Given the polar nature and the presence of the hydrochloride salt, ESI in positive ion mode would be an excellent method for analyzing this compound, readily forming the protonated molecular ion [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI) is generally used for less polar compounds than ESI. The sample is vaporized in a heated nebulizer, and the resulting gas is ionized by corona discharge. While potentially applicable, ESI would likely be the more common and effective choice for a polar, pre-ionized salt like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Hyphenated chromatographic and mass spectrometric techniques are indispensable for the analysis of pharmaceutical compounds and their impurities. alternative-therapies.comunodc.org Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for assessing the purity of this compound and confirming its molecular identity. oup.comthermoscientific.com

In a typical LC-MS analysis, the compound is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. Separation is often achieved on a reverse-phase column, such as a C18 column, using a mobile phase gradient, for instance, a mixture of water with a modifier like formic acid and a polar organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net This process separates the parent compound from any starting materials, by-products, or degradation products. The eluent from the HPLC is then introduced into the mass spectrometer. Using an ionization technique such as electrospray ionization (ESI), the molecule is ionized, typically forming the protonated molecular ion [M+H]⁺. For 1-Phenylpiperidin-3-ol (free base, C₁₁H₁₅NO, molecular weight ~177.24 g/mol ), the mass spectrometer would detect a corresponding mass-to-charge ratio (m/z), confirming the molecular weight of the primary component. The high sensitivity of LC-MS allows for the detection of trace-level impurities. alternative-therapies.com

GC-MS serves a similar purpose and is one of the most common techniques for identifying forensic drug samples. unodc.org The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column (e.g., a polysiloxane-based column). oup.com The separated components then enter the mass spectrometer, where they are typically fragmented by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule, which not only confirms the molecular weight but also provides structural information. For piperidine derivatives, characteristic fragments often arise from the cleavage of the piperidine ring and its substituents. researchgate.netcmbr-journal.com The retention time in the gas chromatograph is a reproducible characteristic that further aids in identification. oup.com

| Technique | Primary Application | Information Obtained | Typical Methodology Reference |

|---|---|---|---|

| LC-MS | Purity assessment and molecular weight confirmation | Retention time, mass-to-charge ratio (m/z) of the molecular ion | Reverse-phase C18 column with ESI-MS detection nih.govresearchgate.net |

| GC-MS | Identification and purity assessment | Retention time, characteristic fragmentation pattern | Capillary column (e.g., CP-Sil-5CB) with EI-MS detection oup.com |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are fundamental for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz Each functional group has a characteristic absorption range, making FT-IR an excellent tool for structural elucidation. For this compound, the FT-IR spectrum would be expected to display several key absorption bands confirming its structure. The presence of the hydroxyl (-OH) group would result in a broad absorption band. The hydrochloride salt of the piperidine nitrogen (a secondary amine) would show characteristic N-H stretching bands. The phenyl group would be identified by its aromatic C-H and C=C stretching vibrations. libretexts.org

Expected Characteristic FT-IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | ~3500-3200 (Broad) |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Stretching | ~3000-2850 |

| N-H (Amine Salt) | Stretching | ~2700-2400 (Broad) |

| C=C (Aromatic) | In-ring Stretching | ~1600 and ~1450 |

| C-O (Alcohol) | Stretching | ~1260-1050 |

| C-N (Amine) | Stretching | ~1250-1020 |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FT-IR. researchgate.net It involves scattering of monochromatic light from a laser; the resulting spectrum shows vibrational modes that are "Raman active." A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. Generally, non-polar bonds with symmetrical vibrations, such as C-C bonds in the phenyl and piperidine rings, produce strong Raman signals, whereas they may be weak in the IR spectrum. researchgate.net Therefore, FT-Raman is particularly useful for analyzing the skeletal structure of the molecule. researchgate.net The spectrum of a simple piperidine ring shows characteristic ring breathing and deformation modes. nih.govspectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For this compound, the primary chromophore (light-absorbing part) is the phenyl group. Aromatic systems exhibit characteristic π → π* transitions. The UV-Vis spectrum of a monosubstituted benzene (B151609) derivative like this compound is expected to show a strong absorption band (the E-band) below 200 nm and a weaker, but characteristic, band (the B-band) with fine structure in the 240-270 nm region. nist.gov The position and intensity of these bands can be influenced by the solvent and the substituents on the ring. researchgate.netresearchgate.net

Elemental Analysis (CHNS) for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a compound. researchgate.netlibretexts.org It is a quantitative method that serves to confirm the empirical and molecular formula of a newly synthesized substance. researchgate.net The technique typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and nitrogen oxides) are collected and measured. researchgate.net For this compound, the molecular formula is C₁₁H₁₆ClNO. Comparing the experimentally determined percentages of C, H, and N with the calculated theoretical values is a critical step in verifying the compound's stoichiometric purity and identity. researchgate.net

Theoretical Elemental Composition of this compound (C₁₁H₁₆ClNO):

| Element | Symbol | Atomic Mass (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 61.82% |

| Hydrogen | H | 1.008 | 7.55% |

| Chlorine | Cl | 35.453 | 16.59% |

| Nitrogen | N | 14.007 | 6.55% |

| Oxygen | O | 15.999 | 7.49% |

| Total Molecular Weight | 213.71 g/mol | 100.00% |

Chemical Reactivity and Derivatization Strategies for 1 Phenylpiperidin 3 Ol Hydrochloride

Reactions at the Hydroxyl Functionality

The secondary alcohol group on the piperidine (B6355638) ring is a key site for functionalization, readily undergoing oxidation, esterification, and etherification reactions.

The secondary alcohol of 1-Phenylpiperidin-3-ol (B1601386) can be oxidized to the corresponding ketone, 1-phenyl-3-piperidone. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired yield, selectivity, and reaction scale. Common methods include using chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), or milder, more selective modern reagents like Dess-Martin periodinane (DMP). The general reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, resulting in the formation of a carbon-oxygen double bond.

| Reaction Type | Reagent(s) | Product | Notes |

|---|---|---|---|

| Oxidation | Potassium Dichromate (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | 1-Phenyl-3-piperidinone | Strong oxidizing conditions. |

| Oxidation | Dess-Martin Periodinane (DMP) | 1-Phenyl-3-piperidinone | Mild conditions, good for sensitive substrates. |

| Oxidation | Oppenauer Oxidation (e.g., Aluminum isopropoxide, acetone) | 1-Phenyl-3-piperidinone | Uses a ketone as the oxidant. |

The hydroxyl group can be converted into esters and ethers, which can significantly alter the compound's physicochemical properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) under acidic conditions. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. This is a reversible equilibrium-driven process.

Etherification can be accomplished via methods such as the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com This SN2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide ion. youtube.com This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether. wikipedia.orgyoutube.com The choice of a primary alkyl halide is crucial to favor the SN2 mechanism and avoid competing elimination reactions. wikipedia.org

| Reaction Type | Reagent(s) | Product Class | Key Features |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COO-R') | Equilibrium process, often requires removal of water. |

| Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | Ester (R-COO-R') | Generally faster and not reversible. |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (R-O-R') | SN2 mechanism; works best with methyl or primary alkyl halides. wikipedia.orgmasterorganicchemistry.com |

Transformations Involving the Piperidine Nitrogen

The tertiary nitrogen atom in the piperidine ring is nucleophilic and basic, making it a reactive center for alkylation, acylation, and nitrosation.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkylating agent, such as an alkyl halide. As a tertiary amine, the nitrogen in 1-phenylpiperidin-3-ol can be alkylated to form a quaternary ammonium (B1175870) salt. This reaction proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide.

N-Acylation refers to the reaction of the amine with an acylating agent, like an acyl chloride or anhydride. However, for a tertiary amine like 1-phenylpiperidine, standard N-acylation is not possible as there is no proton to be removed from the nitrogen. Instead, reactions can lead to cleavage or rearrangement under certain conditions, though direct acylation to form a stable product is not a typical pathway for tertiary amines. More relevant is the acylation of the parent secondary amine, phenylpiperidine, before the introduction of other substituents.

| Reaction Type | Reagent(s) | Product Class | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Quaternary Ammonium Salt | Forms a positively charged nitrogen center. |

Tertiary amines can react with nitrosating agents, such as nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid). The reaction mechanism and products can be complex. While secondary amines form N-nitrosamines, the reaction with tertiary amines can lead to the formation of a complex mixture of products, including the potential for cleavage of an N-alkyl group to yield a secondary amine nitrosamine. Studies on the aqueous nitrosation of similar compounds like 4-phenylpiperidine (B165713) hydrochloride have been conducted to assess the kinetics and risk of forming N-nitroso compounds.

Modifications and Functionalization of the Phenyl Ring

The phenyl group attached to the piperidine nitrogen can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comnih.gov The N-phenylpiperidine group acts as a directing group for incoming electrophiles. The nitrogen atom can donate its lone pair of electrons into the aromatic ring through resonance, making it an ortho, para-directing group. However, due to the electronegativity of nitrogen, it also has an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene (B151609).

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl (-R) or acyl (-COR) group. These reactions often require a strong Lewis acid catalyst. mdpi.commsu.edu

The substitution pattern is directed to the ortho and para positions of the phenyl ring.

| Reaction Type | Reagent(s) | Electrophile | Product Type |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho- and para-Nitro-substituted derivative |

| Bromination | Br₂ / FeBr₃ | Br⁺ | ortho- and para-Bromo-substituted derivative |

| Friedel-Crafts Acylation | Acyl Chloride (RCOCl) / AlCl₃ | RCO⁺ (Acylium ion) | ortho- and para-Acyl-substituted derivative |

1-Phenylpiperidin-3-ol Hydrochloride as a Building Block in Organic Synthesis

This compound is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, which incorporates a rigid piperidine core, a secondary alcohol, and a secondary amine (as its hydrochloride salt), provides multiple reaction sites for derivatization and elaboration. This allows chemists to utilize it as a scaffold for constructing a diverse array of more complex molecules, ranging from intricate polycyclic systems to valuable chiral intermediates for the pharmaceutical industry.

Synthesis of Complex Polycyclic and Heterocyclic Frameworks

The strategic placement of the hydroxyl and amino functionalities on the piperidine ring makes 1-phenylpiperidin-3-ol an ideal precursor for the synthesis of complex molecular architectures. These functional groups can be selectively manipulated to participate in a variety of ring-forming reactions, leading to novel polycyclic and heterocyclic frameworks. The development of efficient synthetic routes to such complex structures is a significant goal in organic chemistry, as these frameworks often form the core of biologically active natural products and synthetic compounds. nih.gov

Synthetic strategies to build these complex systems often involve domino reactions, cycloadditions, or multicomponent reactions that efficiently increase molecular complexity in a single step. nih.gov For instance, the amine and alcohol can act as nucleophiles in intramolecular cyclization reactions to form fused or bridged ring systems. The piperidine ring itself can be a component in annulation reactions, such as [4+2] and [3+2] cycloadditions, to generate spirocyclic or fused heterocyclic skeletons. nih.gov The synthesis of polysubstituted piperidines can also be achieved through various cyclization methods, including reductive cyclization of amino acetals or gold(I)-catalyzed intramolecular dearomatization/cyclization. nih.gov These methods provide access to structurally diverse and complex molecules starting from simpler piperidine-based precursors.

| Reaction Type | Description | Potential Outcome from 1-Phenylpiperidin-3-ol |

| Intramolecular Cyclization | The amine and alcohol groups react with other functionalities introduced onto the scaffold to form new rings. | Fused bicyclic systems (e.g., oxazolo- or pyrrolo-piperidines). |

| [4+2] Cycloaddition (Diels-Alder) | The piperidine ring or a derivative can act as a dienophile or be part of a diene system. | Construction of six-membered rings fused to the piperidine core. |

| [3+2] Cycloaddition | Generation of a 1,3-dipole from the piperidine structure to react with a dipolarophile. | Formation of five-membered heterocyclic rings fused or spiro-linked to the piperidine. |

| Domino Reactions | A sequence of reactions occurs in one pot, where the product of one reaction is the substrate for the next. nih.gov | Rapid assembly of complex polyheterocyclic systems from a derivatized piperidine precursor. nih.gov |

Precursor to Chiral Amine and Alcohol Scaffolds

While synthesized as a racemic mixture, the separation of 1-phenylpiperidin-3-ol into its individual enantiomers is crucial for its application in medicinal chemistry, where the biological activity of a molecule often resides in a single stereoisomer. mdpi.com Chiral piperidine scaffolds are prevalent in a large number of pharmaceuticals, and their stereochemistry can significantly influence potency, selectivity, and pharmacokinetic properties. researchgate.net The separated enantiomers of 1-phenylpiperidin-3-ol are valuable chiral building blocks, serving as precursors to a wide range of enantiomerically pure amine and alcohol scaffolds.

Several methods are employed for the chiral resolution of piperidine derivatives and related compounds. wikipedia.org

Classical Resolution via Diastereomeric Salts: This common method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms a pair of diastereomeric salts, which, having different physical properties, can often be separated by fractional crystallization. The desired enantiomer of the amine is then recovered by removing the chiral resolving agent. wikipedia.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. nih.gov Racemic mixtures are passed through a column containing a chiral material that interacts differently with each enantiomer, causing them to elute at different times and enabling their separation. mdpi.comnih.gov